
N-(4-bromo-2-methylphenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate hydrazine derivatives with various diketones or similar electrophilic substrates. For instance, the synthesis of a pyrazole carboxylic acid derivative was achieved by reacting 4-methoxyphenylhydrazine with a furandione derivative, yielding a good product . This suggests that the synthesis of the compound might also involve a similar strategy, possibly using a suitable hydrazine and a brominated diketone or equivalent precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and supported by density functional theory (DFT) calculations . These studies reveal that such compounds can crystallize in various space groups and exhibit specific conformations about certain bonds, which could be relevant for the compound . The anti-rotamer conformation around the C-N bond and the orientation of amide groups are notable features .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be assessed by studying their molecular electrostatic potential (MEP) and performing potential energy surface (PES) scans . These analyses help in understanding the sites of electrophilic and nucleophilic attack, which is crucial for predicting the reactivity of the compound . The antioxidant properties of related compounds have also been evaluated using free radical scavenging tests .
Physical and Chemical Properties Analysis
The physical and chemical properties, including thermodynamic properties and electronic properties like HOMO and LUMO energies, can be calculated using DFT . These properties are essential for understanding the stability and reactivity of the compound. Additionally, the solvate structures, as seen in some related compounds, can influence the physical properties and could be relevant for the compound .
Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis, Characterization, and Cytotoxicity of Derivatives
A study conducted by Hassan, Hafez, and Osman (2014) discusses the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related to the compound . These were synthesized via a reaction involving hydrazine hydrate in ethanol, and their structures were confirmed through various spectral data analyses. The synthesized products were also screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antitumor Activities and Kinase Inhibition
Design and Evaluation of Novel Kinase Inhibitors
Liu et al. (2020) researched a series of novel 4-phenoxypyridine derivatives that include a compound structurally similar to the specified chemical. These compounds demonstrated moderate to good antitumor activities and inhibitory activities against the c-Met kinase, showing promise in cancer therapeutics (Liu et al., 2020).
Safety and Antioxidant Activity
In Vitro Safety and Antioxidant Activity of New Derivatives
Tzankova et al. (2020) synthesized new compounds, including variants related to the specified chemical, and evaluated their safety and antioxidant activity. The study found that certain derivatives showed good safety and considerable antioxidant potential (Tzankova et al., 2020).
Structural Analysis
Analysis of Molecular Structure
Bortoluzzi et al. (2011) focused on the structural analysis of a compound structurally similar to the requested chemical. The study provided detailed insights into the molecular structure, including intermolecular interactions and polymeric structures, which are crucial for understanding the properties and potential applications of such chemicals (Bortoluzzi et al., 2011).
Antimicrobial and Antifungal Activities
Biological Activity of Coordination Compounds
Gulea et al. (2019) conducted a study on coordination compounds involving a related chemical, assessing their antimicrobial and antifungal activities. The study highlights the potential use of these compounds in developing new antimicrobial agents (Gulea et al., 2019).
Discovery and Development of Met Kinase Inhibitors
Development of Selective Met Kinase Inhibitors
Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors structurally related to the specified compound. The study emphasizes the therapeutic potential of such compounds in cancer treatment (Schroeder et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-12-4-7-15(8-5-12)24-18(25)11-17(27-3)19(23-24)20(26)22-16-9-6-14(21)10-13(16)2/h4-11H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPSHPQVILNZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)Br)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)
![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
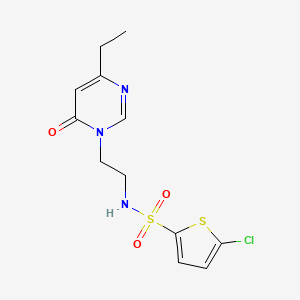
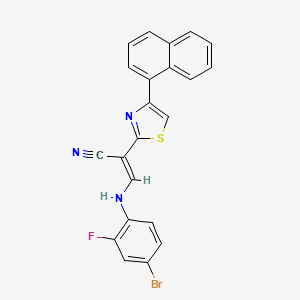

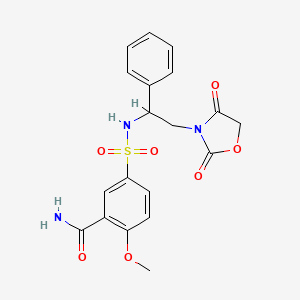
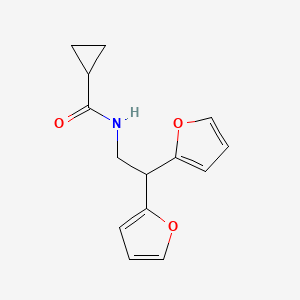
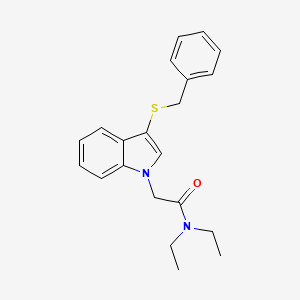

![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)
![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)